4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE
Overview
Description
4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features multiple heterocyclic rings, including phthalazine, triazole, and sulfonamide groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE typically involves multi-step reactions. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed in a mixture of DMF and water (1:1) at 30°C for 30-40 minutes, using copper(II) sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and process optimization are often applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as an antitumor agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The compound’s structure allows it to interact with various biological molecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Phthalazine Derivatives: Compounds with the phthalazine ring are known for their antimicrobial and antitumor properties.
Sulfonamide Derivatives: These compounds are widely used as antimicrobial agents.
Uniqueness
4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is unique due to its combination of multiple heterocyclic rings, which confer a broad range of biological activities and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-[3-[(1-oxophthalazin-2-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S2/c18-28(25,26)13-7-5-12(6-8-13)23-15(20-21-17(23)27)10-22-16(24)14-4-2-1-3-11(14)9-19-22/h1-9H,10H2,(H,21,27)(H2,18,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLYCNDTBZMQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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